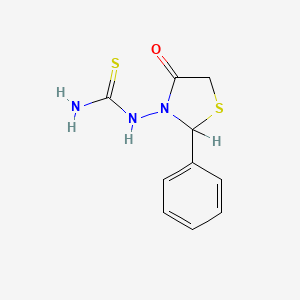

(4-Oxo-2-phenyl-3-thiazolidinyl)thiourea

Description

Properties

IUPAC Name |

(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c11-10(15)12-13-8(14)6-16-9(13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H3,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDKJIBMTFJBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926600 | |

| Record name | N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130111-89-6 | |

| Record name | Thiourea, (4-oxo-2-phenyl-3-thiazolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130111896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-2-phenyl-3-thiazolidinyl)thiourea typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound . Another method involves treating the acid chloride of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid with substituted aniline in the presence of ammonium thiocyanate .

Industrial Production Methods

Industrial production methods for (4-Oxo-2-phenyl-3-thiazolidinyl)thiourea are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with considerations for optimizing reaction conditions, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-2-phenyl-3-thiazolidinyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like ethanol or acetonitrile.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.

Scientific Research Applications

(4-Oxo-2-phenyl-3-thiazolidinyl)thiourea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Oxo-2-phenyl-3-thiazolidinyl)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound’s thiazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity

- Phenyl Group Influence : The phenyl group in urea analogs (e.g., Compound 13b) demonstrates higher activity (76.3%) compared to thiourea analogs (e.g., Compound 14e, 49.7%) in unspecified assays, likely due to electronic differences between oxygen and sulfur atoms. The electron-withdrawing sulfur in thiourea may reduce nucleophilicity or alter hydrogen-bonding capacity .

- Amino Acid Moieties: Thiourea derivatives with amino acid substituents (e.g., M1 and M2) exhibit enhanced anti-amoebic activity against Acanthamoeba compared to chlorhexidine. The hydrophilic amino acid groups likely improve receptor selectivity and membrane permeability .

Pharmacokinetic and Physicochemical Properties

- Solubility and Permeability: Thioureas generally exhibit favorable pharmacokinetics, including solubility and permeability, making them suitable for drug development.

- Basicity: Unlike guanidine (a strong base), thiourea and urea are neutral, which may reduce off-target interactions in biological systems. The 4-oxo group in the thiazolidinone ring could further modulate acidity/basicity .

Data Table: Key Comparisons with Analogous Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (4-Oxo-2-phenyl-3-thiazolidinyl)thiourea, and how is structural purity ensured?

- Methodology : The compound is synthesized via condensation of acetophenone with thiourea in the presence of iodine, yielding 2-amino-4-phenylthiazole intermediates. Cyclization with aryl isothiocyanates or acid treatment forms the thiourea-thiazolidinone hybrid. Purity is validated using IR spectroscopy (C=S and C=O stretches at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm, thiourea NH signals at δ 9.5–10.5 ppm). X-ray crystallography with SHELXL refines the crystal structure, confirming stereochemistry .

Q. Which spectroscopic and crystallographic tools are essential for characterizing this thiourea derivative?

- Tools :

- IR Spectroscopy : Identifies functional groups (e.g., thiocarbonyl, oxo).

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks.

- Single-Crystal X-Ray Diffraction : Resolves 3D molecular geometry. Use SHELX-2018 for refinement, leveraging intensity data and space group determination (e.g., monoclinic P2₁/c) .

Q. What preliminary assays are used to screen its biological activity?

- Assays :

- Antioxidant Activity : DPPH/ABTS radical scavenging (IC₅₀ values).

- Anticancer Potential : MTT assays on cell lines (e.g., HeLa, MCF-7), measuring ΔψM (mitochondrial membrane potential) collapse via flow cytometry .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported biological activity data?

- Approach :

- Variable Control : Standardize assay conditions (e.g., pH, solvent DMSO concentration).

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., fluorophenyl vs. methylphenyl) to isolate activity contributors.

- Mechanistic Studies : Use Western blotting to quantify apoptosis markers (Bcl-2, cytochrome c) and resolve pathway-specific effects .

Q. What strategies optimize the synthesis yield and selectivity of this compound?

- Optimization :

- Catalyst Screening : Test iodine vs. Lewis acids (e.g., ZnCl₂) for condensation efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for cyclization kinetics.

- Temperature Gradients : Reaction at 80–100°C vs. room temperature to minimize side products .

Q. Which computational methods predict its interaction with biological targets?

- Methods :

- Molecular Docking : Autodock Vina to model binding to tyrosine kinase or tubulin.

- DFT Calculations : Analyze electron density (HOMO-LUMO gaps) and electrostatic potential maps for reactivity hotspots .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.